molecular formula C9H9FN2O2 B1488417 (5-Fluoropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone CAS No. 1566175-66-3

(5-Fluoropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone

Cat. No.: B1488417
CAS No.: 1566175-66-3
M. Wt: 196.18 g/mol
InChI Key: RSNCQDGKBWTCIY-UHFFFAOYSA-N
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Description

(5-Fluoropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone: is a chemical compound with the molecular formula C9H9FN2O2 and a molecular weight of 196.18 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone typically involves the reaction of 5-fluoropyridin-3-yl with 3-hydroxyazetidin-1-yl under specific conditions. The reaction conditions may include the use of a suitable solvent, temperature control, and catalysts to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of chemical reactions that are optimized for large-scale production. This involves the use of reactors, purification processes, and quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

(5-Fluoropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as chromium(VI) oxide or potassium permanganate .

  • Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride .

  • Substitution reactions often use reagents like halogens or nucleophiles .

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different chemical and physical properties.

Scientific Research Applications

(5-Fluoropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone: has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It is studied for its potential biological activity and interactions with biological targets.

  • Medicine: The compound is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5-Fluoropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses and therapeutic effects.

Comparison with Similar Compounds

(5-Fluoropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone: is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • (3-Fluoropyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone

  • (5-Fluoropyridin-2-yl)(3-hydroxyazetidin-1-yl)methanone

These compounds share structural similarities but may differ in their chemical properties and applications.

Properties

IUPAC Name

(5-fluoropyridin-3-yl)-(3-hydroxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O2/c10-7-1-6(2-11-3-7)9(14)12-4-8(13)5-12/h1-3,8,13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNCQDGKBWTCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CN=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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